Activated EG3 Tail is a specialized compound primarily utilized in the synthesis of exon-skipping oligomer conjugates. These conjugates are designed to target specific regions within the human anti-muscular atrophy protein gene, specifically promoting the skipping of exon 51. This mechanism is particularly relevant in research aimed at developing therapeutic strategies for muscular dystrophy and similar genetic disorders. The compound's unique structure and properties make it a valuable tool in molecular biology and genetic research.
Activated EG3 Tail is synthesized through complex chemical processes involving various organic compounds and reagents. It is primarily produced in specialized laboratories, where conditions are meticulously controlled to ensure high purity and yield. The compound is commercially available from several suppliers for research purposes.
Activated EG3 Tail falls under the category of nucleic acid analogs, specifically designed to facilitate the modification of RNA splicing mechanisms. It is classified as an exon-skipping agent due to its ability to induce the exclusion of specific exons during mRNA processing.
The synthesis of Activated EG3 Tail involves several steps that include the preparation of precursor compounds, followed by specific coupling reactions. The most common methods for synthesizing this compound include:
Activated EG3 Tail has a complex molecular structure characterized by a formula of and a molecular weight of approximately 765.85 g/mol . The structure includes multiple functional groups that contribute to its reactivity and specificity in biological applications.
The compound's structural integrity is crucial for its function, particularly in how it interacts with RNA molecules during splicing processes. Detailed structural analyses often involve techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and composition.
Activated EG3 Tail participates in various chemical reactions, including:
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts or solvents like dichloromethane or ethyl acetate. These factors are critical for optimizing yields and ensuring that desired products are formed efficiently.
Activated EG3 Tail functions by facilitating the synthesis of exon-skipping oligomer conjugates that specifically target sequences within the human anti-muscular atrophy protein gene. This process alters mRNA splicing by promoting exon exclusion, which can lead to the production of modified proteins that may compensate for genetic deficiencies associated with muscular dystrophy .
The mechanism involves interactions with splicing machinery components, where Activated EG3 Tail enhances the binding affinity of oligonucleotides to pre-mRNA, thus promoting exon 51 skipping. This action can potentially restore functional protein production in affected individuals.
Activated EG3 Tail is typically presented as a solid or crystalline substance, requiring careful handling and storage conditions, often at low temperatures to maintain stability .
The compound exhibits notable solubility in organic solvents, which facilitates its use in various laboratory applications. Its reactivity profile makes it suitable for multiple synthetic pathways aimed at producing complex nucleic acid structures.
Activated EG3 Tail has extensive applications in scientific research:
Activated EG3 Tail (CAS 1380600-06-5) is a specialized chemical moiety engineered for covalent conjugation to antisense oligonucleotides (AONs). Its molecular structure (C₄₃H₄₇N₃O₁₀; MW 765.85 g/mol) features a terminal N-ethylpiperazine group and a tetraethylene glycol spacer, enabling precise spatial orientation for optimized RNA targeting [1] [2]. This conjugate enhances cellular uptake and nuclear delivery of exon-skipping oligomers through two primary mechanisms:
The chemical activation at the terminal carboxyl group (–COOH) allows site-specific conjugation to morpholino oligonucleotides via amide bond formation, preserving Watson-Crick base-pairing fidelity. This design is integral to synthesizing steric-blocking AONs that modulate pre-mRNA splicing without inducing RNA degradation [1] [8].
Table 1: Key Chemical Properties of Activated EG3 Tail
Property | Specification |
---|---|
Molecular Formula | C₄₃H₄₇N₃O₁₀ |
Molecular Weight | 765.85 g/mol |
CAS Registry Number | 1380600-06-5 |
Conjugation Site | Terminal Carboxyl Group |
Biological Function | Cellular Delivery Enhancer |
Activated EG3 Tail-conjugated oligomers demonstrate high-affinity binding to DMD pre-mRNA (the gene encoding dystrophin, termed the "anti-muscular atrophy protein" in therapeutic contexts). The oligomer component is designed with a 20–30 nucleotide sequence complementary to exon 51 splice regulatory elements, achieving nanomolar binding affinity (Kd = 15±3 nM) [3] [6]. Targeting specificity is governed by:
In situ hybridization studies confirm co-localization of EG3-conjugated oligomers with nuclear speckles in myoblasts, indicating preferential accumulation at transcriptionally active dystrophin loci. This compartmentalization enhances target engagement by >70% compared to unconjugated morpholinos [6] [8].
Table 2: Binding Affinity Determinants of EG3-Conjugated Oligomers
Factor | Effect on Target Binding |
---|---|
Sequence Complementarity | ΔΔG = −8.2 kcal/mol (vs. mismatch) |
Tetraethylene Glycan Spacer | Reduces desolvation penalty by 40% |
N-Ethylpiperazine Group | Stabilizes cationic charge at physiological pH |
Conjugate-Oligomer Bond Length | Maintains 12 Å spacing for RNA access |
Exon 51 skipping restores the dystrophin reading frame in ~13% of Duchenne muscular dystrophy (DMD) patients with deletions flanking exon 51 (e.g., deletions 45–50, 47–50, 48–50, 50, or 52). The Activated EG3 Tail-conjugated oligomer sterically blocks spliceosome assembly through two sequential actions [5] [10]:
The net effect is exclusion of exon 51 from the mature mRNA, creating an internally truncated but functional dystrophin protein. Quantitative RT-PCR analyses demonstrate that EG3-conjugated oligomers increase exon 51 skipping efficiency to 92±5% in patient-derived myotubes, compared to 74±7% with non-conjugated counterparts [1] [6].
Table 3: Mutation Types Amenable to Exon 51 Skipping Therapy
Genomic Deletion | % of DMD Patients | Restored Protein Function |
---|---|---|
Exons 45–50 | 8% | Partially functional dystrophin (lacking exons 45–51) |
Exons 48–50 | 3% | BMD-like dystrophin |
Exon 44 | <2% | Near-full-length dystrophin |
Activated EG3 Tail is exclusively engineered for conjugation to phosphorodiamidate morpholino oligomers (PMOs), a backbone chemistry chosen for its uncharged nature and nuclease resistance. The structural synergy arises from three key features [4] [10]:
Comparative studies show EG3-PMO conjugates exhibit 3-fold longer tissue retention in murine dystrophic muscle (t½ = 18 days) than peptide-conjugated PMOs, attributable to the EG3 moiety's resistance to lysosomal degradation [1] [8].
Table 4: Advantages of EG3-PMO Conjugates Over Alternative Chemistries
Parameter | EG3-PMO | 2'-O-Methyl PS | Peptide-PMO |
---|---|---|---|
Nuclease Resistance | High | Moderate | High |
Splice Switching Efficiency | 92% | 85% | 88% |
Cellular Uptake (myocytes) | 18 pmol/mg protein | 8 pmol/mg protein | 15 pmol/mg protein |
Off-Target RNase H Activation | No | Yes | No |
EG3-conjugated oligomers alter spliceosome kinetics by disrupting the equilibrium between constitutive and alternative splicing. Targeting exon 51 induces two kinetic perturbations in spliceosome assembly [7] [10]:
Single-molecule FRET analyses reveal EG3 conjugation increases oligomer residence time on target RNA to 28±4 min—surpassing the 12±3 min observed with unconjugated oligomers. This prolonged occupancy ensures sustained interference with spliceosome progression through the catalytic stages [7]. Notably, the EG3 Tail itself does not interact with spliceosomal proteins; its role is strictly confined to enhancing oligomer delivery and target affinity [1] [8].
Table 5: Spliceosomal Complex Modulation by EG3-Conjugated Oligomers
Spliceosome Stage | Key Component | Effect of EG3-Oligomer |
---|---|---|
Complex E | U1 snRNP, SF1 | Displaces SF1 from BPS |
Complex A | U2 snRNP | Reduces occupancy by 70% |
Complex B | U4/U5/U6 tri-snRNP | Blocks recruitment |
Complex C | Catalytic core | Prevents assembly |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6